molecular formula C33H33FN2Na2O6 B13827806 2-Hydroxy Atorvastatin-d5 Sodium Salt

2-Hydroxy Atorvastatin-d5 Sodium Salt

Cat. No.: B13827806
M. Wt: 618.6 g/mol
InChI Key: KNVKONHBFPQVPI-LBDKHHEASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated form of 2-Hydroxy Atorvastatin, which is an active metabolite of the widely used cholesterol-lowering drug, atorvastatin. This compound is primarily used in scientific research to study lipid metabolism and pharmacokinetic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterated analog of Atorvastatin, a widely used medication for lowering cholesterol levels. It is a valuable reference standard in pharmaceutical research and analytical chemistry because the deuteration enhances its stability, allowing for precise tracking in metabolic studies and making it an essential tool in pharmacokinetic investigations. The molecular formula for this compound is C33H33FN2NaO6, with a molecular weight of approximately 623.63 g/mol.

Primary Applications

  • HMG-CoA Reductase Inhibition this compound functions as a selective and competitive inhibitor of HMG-CoA reductase, similar to its parent compound, Atorvastatin. This inhibition leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein from the bloodstream. Its use as a labeled compound facilitates the study of metabolic pathways and pharmacokinetics in various biological systems, providing insights into how statins exert their effects on lipid metabolism.
  • Interaction Studies Interaction studies involving this compound are crucial for understanding potential drug-drug interactions and variations in drug efficacy among different populations. The compound's deuterated nature allows for precise tracking during these interactions, providing insights into how modifications affect binding affinity and metabolic stability.

Structural Comparison

Compound NameStructure SimilarityUnique Features
AtorvastatinHighNon-deuterated form; widely prescribed for hyperlipidemia.
RosuvastatinModerateDifferent structure; more potent LDL reduction but varied side effects.
SimvastatinModerateLower bioavailability; prodrug requiring metabolic activation.
PravastatinLowLess potent; hydrophilic nature affecting absorption and distribution.
This compoundHighEnhanced tracking capabilities in metabolic studies due to its deuterated form.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy Atorvastatin-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .

Biological Activity

Introduction

2-Hydroxy Atorvastatin-d5 Sodium Salt is a deuterium-labeled derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is significant in pharmacological research due to its unique isotopic labeling, which allows for detailed studies of its metabolic pathways and biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 45039407
Molecular Formula C33H33FN2Na2O6
Molecular Weight 585.66 g/mol
IUPAC Name This compound

This compound functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to:

  • Decreased Cholesterol Levels : Reduces the synthesis of cholesterol in the liver, leading to increased uptake of LDL (low-density lipoprotein) from the bloodstream.
  • Pleiotropic Effects : Beyond lipid-lowering effects, atorvastatin has been shown to possess anti-inflammatory and antioxidative properties, contributing to cardiovascular protection .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Cholesterol Regulation : Similar to its parent compound, it effectively lowers total cholesterol and LDL levels.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the risk of atherosclerosis .
  • Antioxidative Properties : The compound enhances redox balance within cells, providing cardioprotective effects .

Study on Topical Application

A clinical study investigated the effects of topical formulations containing simvastatin and atorvastatin salts on vitiligo patients. The study found that both formulations significantly improved skin repigmentation compared to placebo treatments over a 12-week period. Notably, atorvastatin's mechanism was linked to its ability to penetrate skin layers effectively, suggesting potential applications for 2-Hydroxy Atorvastatin-d5 in dermatological therapies .

Pharmacokinetic Studies

Research utilizing advanced UPLC-MS/MS methods demonstrated that atorvastatin and its metabolites, including this compound, exhibit distinct pharmacokinetic profiles in human plasma. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other statins:

CompoundPrimary ActionAdditional Effects
Atorvastatin HMG-CoA reductase inhibitionAnti-inflammatory, antioxidative
Simvastatin HMG-CoA reductase inhibitionCardioprotective effects
2-Hydroxy Atorvastatin-d5 HMG-CoA reductase inhibitionEnhanced tracking in metabolic studies

Properties

Molecular Formula

C33H33FN2Na2O6

Molecular Weight

618.6 g/mol

IUPAC Name

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1

InChI Key

KNVKONHBFPQVPI-LBDKHHEASA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.